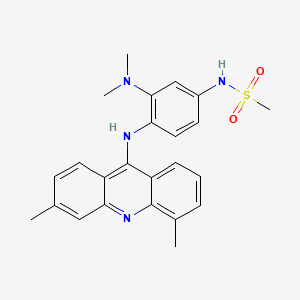
2,2-Dimethyl-4,5-diphenyl-2H-1,3,2-dioxagermole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Dimethyl-4,5-diphenyl-2H-1,3,2-dioxagermole is an organogermanium compound characterized by its unique structure, which includes a germanium atom bonded to two oxygen atoms and two phenyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-4,5-diphenyl-2H-1,3,2-dioxagermole typically involves the reaction of germanium tetrachloride with 2,2-dimethyl-1,3-propanediol and diphenylmagnesium. The reaction is carried out under an inert atmosphere, often using a solvent such as tetrahydrofuran (THF). The reaction mixture is then refluxed, and the product is purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
化学反应分析
Types of Reactions
2,2-Dimethyl-4,5-diphenyl-2H-1,3,2-dioxagermole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The phenyl groups can be substituted with other functional groups through reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Electrophiles (e.g., alkyl halides), nucleophiles (e.g., amines).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield germanium dioxide derivatives, while substitution reactions can produce a variety of functionalized germanium compounds .
科学研究应用
2,2-Dimethyl-4,5-diphenyl-2H-1,3,2-dioxagermole has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other organogermanium compounds.
Biology: Investigated for its potential biological activity, including anticancer properties.
Medicine: Explored for its potential use in drug delivery systems due to its unique structural properties.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
作用机制
The mechanism of action of 2,2-Dimethyl-4,5-diphenyl-2H-1,3,2-dioxagermole involves its interaction with various molecular targets. The compound can form coordination complexes with metal ions, which can influence its reactivity and biological activity. Additionally, the presence of phenyl groups can enhance its ability to interact with biological membranes and proteins, potentially leading to therapeutic effects .
相似化合物的比较
Similar Compounds
2,2-Dimethyl-4,5-diphenyl-1,3-dioxolane: Similar structure but lacks the germanium atom.
3-(4,5-Dimethyl-2-thiazolyl)-2,5-diphenyl-2H-tetrazolium bromide: Contains phenyl groups but has a different core structure.
Uniqueness
2,2-Dimethyl-4,5-diphenyl-2H-1,3,2-dioxagermole is unique due to the presence of the germanium atom, which imparts distinct chemical and physical properties. This makes it particularly valuable for applications requiring specific reactivity and coordination chemistry .
属性
CAS 编号 |
104284-18-6 |
|---|---|
分子式 |
C16H16GeO2 |
分子量 |
312.9 g/mol |
IUPAC 名称 |
2,2-dimethyl-4,5-diphenyl-1,3,2-dioxagermole |
InChI |
InChI=1S/C16H16GeO2/c1-17(2)18-15(13-9-5-3-6-10-13)16(19-17)14-11-7-4-8-12-14/h3-12H,1-2H3 |
InChI 键 |
OUSBXCHJZAAGSU-UHFFFAOYSA-N |
规范 SMILES |
C[Ge]1(OC(=C(O1)C2=CC=CC=C2)C3=CC=CC=C3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


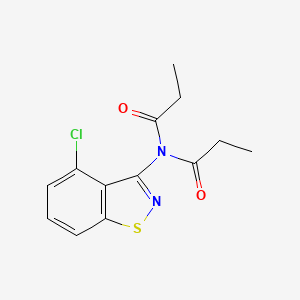
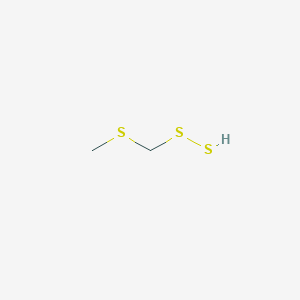

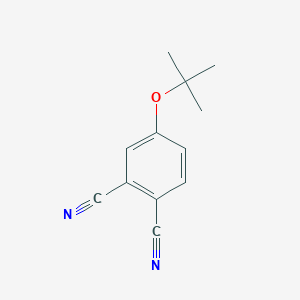
![2-[(Prop-2-en-1-yl)oxy]benzene-1-diazonium chloride](/img/structure/B14341687.png)

![N-[2-(4-Chlorobenzoyl)phenyl]pyridine-4-carboxamide](/img/structure/B14341711.png)

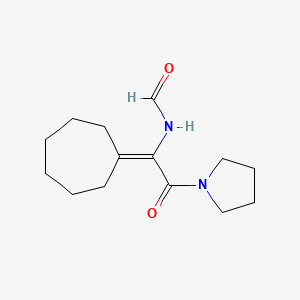

![({[2-(4-Chlorophenyl)hydrazinylidene]methyl}sulfanyl)acetic acid](/img/structure/B14341728.png)
![Ethyl 6-[(E)-benzylideneamino]hexanoate](/img/structure/B14341729.png)

